molecular formula C13H9ClN2OS B2371641 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole CAS No. 478049-20-6

4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole

Cat. No.: B2371641
CAS No.: 478049-20-6
M. Wt: 276.74
InChI Key: DQZLTVAQLQUNCD-UHFFFAOYSA-N
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Description

The compound 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole is a heterocyclic molecule featuring a 1,2-oxazole ring fused with a 1,3-thiazole moiety. The oxazole ring is substituted with a methyl group at position 5, while the thiazole ring bears a 2-chlorophenyl group at position 2. This dual heterocyclic architecture imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

4-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-8-10(6-15-17-8)12-7-18-13(16-12)9-4-2-3-5-11(9)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZLTVAQLQUNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323237
Record name 4-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478049-20-6
Record name 4-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiosemicarbazide can form the thiazole ring, which is then coupled with a suitable oxazole precursor under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance binding affinity and specificity, leading to various biological effects such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Heterocycles Substituents Key Differences Reference
4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole (Target) 1,2-oxazole + 1,3-thiazole - 5-methyl (oxazole)
- 2-(2-chlorophenyl) (thiazole)
Reference compound
2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl (Compound 1b) 1,3-oxazole - 5-methyl
- 2-(4-chlorophenyl)
Chlorine at para position on phenyl; lacks thiazole ring
3-(2-Chlorophenyl)-1,2,4-oxadiazole 1,2,4-oxadiazole - 3-(2-chlorophenyl) Oxadiazole replaces oxazole-thiazole fusion
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 1,3,4-oxadiazole + 1,2,4-triazole - 2-(4-chlorophenyl)
- Triazole-sulfanyl side chain
Additional triazole moiety; altered substitution pattern
OMS ([3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone derivative) 1,2-oxazole - 3-(2-chlorophenyl)
- Piperazine-linked carbonyl group
Functionalized for drug targeting (e.g., antiviral)

Key Observations :

  • Substituent Position : The target compound’s 2-chlorophenyl group (meta-chloro) contrasts with para-chloro analogs like Compound 1b , which may alter π-π stacking and binding affinity in biological systems.

Electronic and Crystallographic Properties

  • Planarity : The target compound’s fused heterocycles likely adopt a planar conformation, similar to isostructural compounds in , which display triclinic (P 1̄) symmetry .

Biological Activity

The compound 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including synthesis, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H10ClN2OSC_{12}H_{10}ClN_2OS, with a molecular weight of approximately 250.73 g/mol. The presence of the chlorophenyl and thiazole moieties contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In a study assessing various thiazole compounds, it was found that derivatives similar to This compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiazole derivatives has been investigated in various studies. For instance, compounds with similar structural features were tested against different cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells.

Case Study: Anticancer Efficacy

In a comparative study:

  • Compound X (related to the target compound) exhibited an IC50 value of 15 µM against Caco-2 cells.
  • Compound Y , another derivative, showed significant cytotoxicity with an IC50 value of 20 µM against A549 cells.

This indicates that modifications in the thiazole structure can lead to varying degrees of anticancer activity, highlighting the importance of SAR in drug design .

The proposed mechanism by which thiazole derivatives exert their biological effects includes:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in bacterial and cancer cells.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
  • Enzyme Inhibition : Some thiazoles act as inhibitors for enzymes critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the role of various substituents on the thiazole ring in modulating biological activity. Notably:

  • The presence of electron-withdrawing groups (like chlorine) enhances antimicrobial efficacy.
  • Methyl substitutions on the oxazole ring contribute positively to anticancer activity.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole?

Methodological Answer:
Synthesis typically involves cyclocondensation of precursors such as o-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization with reagents like ethyl acetoacetate under alkaline conditions. Key optimization parameters include:

  • Temperature control : Maintaining 70–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance reaction efficiency and purity .
  • Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) improve yield by facilitating intermediate stabilization .
    Post-synthesis purification via recrystallization in solvents like hot acetic acid ensures high purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry of the thiazole-oxazole core. For example, the 2-chlorophenyl group shows distinct aromatic proton splitting patterns (~7.2–7.8 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (C=N stretch) and ~750 cm1^{-1} (C-Cl stretch) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ for C13_{13}H10_{10}ClN3_3OS: calc. 292.0278) .

Advanced: How can computational tools like AutoDock4 and Multiwfn predict biological targets and reactivity?

Methodological Answer:

  • AutoDock4 : Flexible docking simulations identify potential protein targets (e.g., kinases or GPCRs). Adjust receptor side-chain flexibility to account for induced-fit binding .
  • Multiwfn : Electron localization function (ELF) analysis maps electron density distribution, highlighting nucleophilic/electrophilic regions. For example, the oxazole ring’s electron-deficient nature may drive interactions with electron-rich enzymatic pockets .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for functionalization .

Advanced: How can crystallographic data discrepancies be resolved using SHELX programs?

Methodological Answer:

  • SHELXL Refinement : Use high-resolution X-ray data (e.g., <1.0 Å) to refine anisotropic displacement parameters. Address twinning or disorder by partitioning occupancy or applying restraints .
  • SHELXD for Phasing : Leverage dual-space methods for ab initio phasing if heavy atoms (e.g., Cl in the 2-chlorophenyl group) are present. Validate solutions with correlation coefficients (CC > 30%) .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Stabilization : Protect reactive intermediates (e.g., oxime chlorides) with anhydrous conditions to prevent hydrolysis .
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions during cyclization steps .
  • In-line Monitoring : Use TLC or HPLC to track reaction progress and optimize quenching times .

Advanced: How does electronic structure analysis inform reactivity in derivatization studies?

Methodological Answer:

  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation effects (e.g., between the thiazole’s sulfur lone pairs and the oxazole ring) to prioritize sites for electrophilic substitution .
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions of high positive potential (e.g., near the methyl group on the oxazole) for nucleophilic attack .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify labile bonds (e.g., oxazole ring opening) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 25°C) .

Advanced: What are the challenges in resolving enantiomeric purity for chiral analogs?

Methodological Answer:

  • Chiral Stationary Phase HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • Dynamic Kinetic Resolution : Apply asymmetric catalysis (e.g., Ru-based catalysts) during synthesis to favor a single enantiomer .

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